Methyl 4-(3-amino-6-bromopyrazin-2-yl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(3-amino-6-bromopyrazin-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c1-18-12(17)8-4-2-7(3-5-8)10-11(14)15-6-9(13)16-10/h2-6H,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVWFKIJSHVJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CN=C2N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Amino-6-Bromopyrazine
The pyrazine core is typically assembled via cyclization reactions. One approach involves condensing α-diketones with diamines under acidic or basic conditions. For example, reacting 2,5-diamino-3-bromohexanedione with ammonium acetate yields 3-amino-6-bromopyrazine. Alternatively, bromination of pre-formed 3-aminopyrazine using elemental bromine in acetic acid achieves regioselective substitution at position 6, as demonstrated in analogous heterocyclic systems.
Reaction Conditions for Bromination
Protecting Group Strategies
The amino group at position 3 necessitates protection during bromination to prevent side reactions. Acetylation using acetic anhydride or tert-butoxycarbonyl (Boc) groups ensures stability under bromination conditions. Subsequent deprotection with hydrochloric acid or trifluoroacetic acid regenerates the free amine.
Suzuki-Miyaura Coupling for Benzoate Installation
The benzoate ester is introduced via a palladium-catalyzed cross-coupling between 3-amino-6-bromopyrazine and methyl 4-(boronic acid)benzoate. This method, adapted from arylpyrazinone syntheses, offers high efficiency and functional group tolerance.
Optimized Coupling Protocol
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 80°C, 12 hours |
| Yield | 78–82% |
Post-coupling, the crude product is purified via column chromatography (petroleum ether/ethyl acetate, 3:1) to isolate this compound.
Alternative Pathways: Sequential Functionalization
Direct Bromination of Pre-Coupled Intermediates
An alternative route involves coupling methyl 4-(pyrazin-2-yl)benzoate with subsequent bromination and amination. However, this method faces challenges in achieving regioselectivity, as bromination may occur at multiple positions on the pyrazine ring. Using directing groups, such as temporary sulfonamide protection, enhances selectivity for position 6.
Reductive Amination Approaches
Reductive amination of 6-bromopyrazine-2-carbaldehyde with methyl 4-aminobenzoate offers a streamlined pathway. However, this method requires stringent control over reaction conditions to avoid over-reduction or imine hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity | Requires boronic acid synthesis | 78–82 |
| Direct Bromination | Fewer steps | Poor regiocontrol | 60–65 |
| Reductive Amination | Rapid | Sensitivity to moisture | 50–55 |
The Suzuki-Miyaura coupling emerges as the most reliable method, balancing yield and selectivity.
Scalability and Industrial Considerations
Large-scale synthesis demands cost-effective bromine sources and recyclable catalysts. Patent US20030065211A1 highlights the use of elemental bromine in acetic acid for bromination, which is scalable and avoids costly reagents. Additionally, employing immobilized palladium catalysts reduces metal leaching and facilitates reuse .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-amino-6-bromopyrazin-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce nitro or amino derivatives, respectively.
Scientific Research Applications
Methyl 4-(3-amino-6-bromopyrazin-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 4-(3-amino-6-bromopyrazin-2-yl)benzoate involves its interaction with specific molecular targets. The amino group and bromine atom on the pyrazine ring can participate in hydrogen bonding and halogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
Pyrazine Derivatives
- Methyl 3-bromo-6-methylpyrazine-2-carboxylate (CAS: 1211518-61-4): Core Structure: Pyrazine with bromine (position 3) and methyl (position 6). Applications: Widely used in pharmaceuticals, agrochemicals, and flavor/fragrance industries due to its stability and reactivity under diverse conditions .
Quinoline-Based Esters
- Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2): Core Structure: Quinoline fused with a benzene ring, substituted with bromophenyl and piperazinyl groups. Key Differences: The quinoline system introduces extended π-conjugation and planar rigidity, contrasting with the smaller pyrazine core. This affects solubility and binding affinity in biological systems. Applications: Demonstrated in anticancer and antimicrobial research due to quinoline’s DNA-intercalating properties .
Pyrimidine and Pyrazole Derivatives
- 4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one: Core Structure: Pyrimidine and pyrazole rings with bromine and hydrazone substituents. Key Differences: The pyrimidine-pyrazole hybrid system offers multiple hydrogen-bonding sites, enhancing biological activity. However, the lack of an ester group limits its use in prodrug formulations. Applications: Studied for antifungal and anti-inflammatory properties .
Substituent Effects on Reactivity and Bioactivity
| Compound | Core Heterocycle | Substituents | Ester Group | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrazine | 3-NH₂, 6-Br | Methyl benzoate | Enhanced solubility (amino group) and halogen-mediated cross-coupling reactivity. |
| Methyl 3-bromo-6-methylpyrazine-2-carboxylate | Pyrazine | 3-Br, 6-CH₃ | Methyl | Higher lipophilicity (methyl group); suited for hydrophobic drug delivery systems. |
| C2 (Quinoline derivative) | Quinoline | 4-Bromophenyl, piperazinyl | Methyl benzoate | Planar structure improves intercalation with biomolecules; bromine aids in halogen bonds. |
| Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate | Piperazine | 2-Amino-6-chlorophenyl | Ethyl | Ethyl ester increases metabolic stability but reduces aqueous solubility. |
Biological Activity
Methyl 4-(3-amino-6-bromopyrazin-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
This compound consists of a benzoate moiety attached to a pyrazine ring, which is further substituted with an amino group and a bromine atom. The presence of these functional groups enhances its reactivity and interaction with biological targets.
Molecular Formula
- Molecular Formula : CHBrNO
- Molecular Weight : 305.13 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromine atom may participate in halogen bonding, facilitating interactions that modulate enzyme activity or receptor binding.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering physiological responses.
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 8 µg/mL |
| Enterococcus faecalis | 32 µg/mL |
These findings suggest that the compound could be a valuable candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines.
Case Study: Antitumor Activity
A study evaluating the compound's effects on human breast cancer cells (MCF-7) demonstrated significant cytotoxicity, with IC values indicating effective inhibition of cell proliferation at relatively low concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the pyrazine ring can significantly influence biological activity. For instance, varying the substituents on the ring alters both potency and selectivity against specific microbial strains and cancer cell lines.
Applications in Drug Discovery
This compound is being explored as a lead compound in drug discovery efforts aimed at developing new antimicrobial and anticancer agents. Its unique structural characteristics make it a promising scaffold for further chemical modifications to enhance efficacy and reduce toxicity.
Q & A
Basic Questions
Q. What synthetic methodologies are employed for the preparation of Methyl 4-(3-amino-6-bromopyrazin-2-yl)benzoate?
- Answer : Synthesis typically involves coupling reactions between pyrazine intermediates and benzoate derivatives. For example, analogous pyrazine carboxamide syntheses use condensation of halogenated pyrazines with amine-bearing aryl esters under reflux conditions. Sodium metabisulfite (Na₂S₂O₅) in DMF has been utilized to promote cyclization in related benzimidazole syntheses, which could be adapted for this compound . Purification often employs flash column chromatography with chloroform or ethyl acetate/hexane mixtures, as described in benzoate derivative protocols .
Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?
- Answer : Key techniques include:
- 1H/13C NMR : To verify substituent positions (e.g., bromine and amino groups on pyrazine, methyl ester on benzene). Aromatic protons and coupling patterns are critical .
- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and isotopic patterns consistent with bromine .
- FT-IR : To identify functional groups (e.g., ester C=O stretching ~1700 cm⁻¹, N-H stretches for amines) .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?
- Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
- X-ray crystallography : Resolve ambiguity via single-crystal analysis using software like SHELXL or SIR97 to refine atomic positions .
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify conformational mismatches .
Q. What strategies are effective in optimizing reaction yields during the synthesis of this compound derivatives?
- Answer : Yield optimization involves:
- Catalyst screening : Potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetonitrile (CH₃CN) at 70°C enhance nucleophilic substitution reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions during esterification .
Q. How does X-ray crystallography contribute to the structural elucidation of this compound, and which software tools are recommended?
- Answer : X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions. Key tools:
- SHELX suite (SHELXL/SHELXS) : For structure refinement and solution, particularly for small molecules .
- SIR97 : Combines direct methods and Fourier refinement for challenging cases (e.g., twinned crystals or low-resolution data) .
Q. What role do the bromine and amino substituents play in the compound's potential biological activity, and how can this be investigated methodologically?
- Answer :
- Bromine : Enhances lipophilicity and electrophilic reactivity, potentially improving target binding. Investigate via comparative SAR studies with non-brominated analogs .
- Amino group : Facilitates hydrogen bonding with biological targets (e.g., enzymes). Use molecular docking (AutoDock, Schrödinger) to predict interactions with active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
